molecular formula C23H26N2O4 B3209434 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1058488-82-6

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B3209434
CAS RN: 1058488-82-6
M. Wt: 394.5 g/mol
InChI Key: PTAVAXVVOIKPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound with potential applications in scientific research. It is a member of the indolin-2-one family of compounds, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. It has also been shown to inhibit the activity of HDACs by binding to the active site of the enzyme and preventing the deacetylation of histones.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to have anti-proliferative effects on various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, it has been shown to have anti-inflammatory effects in animal models, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide is its ability to interact with various biological targets, making it a promising candidate for the development of novel therapeutics. However, its mechanism of action is not fully understood, and its biochemical and physiological effects are not well characterized, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide. One direction is the further characterization of its biochemical and physiological effects, which could provide insight into its potential as a therapeutic agent. Another direction is the development of more potent and selective analogs of the compound, which could improve its efficacy and reduce its toxicity. Additionally, the compound could be tested in animal models of various diseases to determine its therapeutic potential.

Scientific Research Applications

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide has potential applications in scientific research due to its ability to interact with various biological targets. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. These activities make this compound a promising candidate for the development of novel therapeutics for various diseases.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-28-19-8-10-20(11-9-19)29-15-22(26)24-18-7-6-16-12-13-25(21(16)14-18)23(27)17-4-2-3-5-17/h6-11,14,17H,2-5,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAVAXVVOIKPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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